molecular formula C6H15O4P B15483384 Dimethyl 1-hydroxybutylphosphonate CAS No. 23054-81-1

Dimethyl 1-hydroxybutylphosphonate

Cat. No.: B15483384
CAS No.: 23054-81-1
M. Wt: 182.15 g/mol
InChI Key: PHJZUYURNWKKMA-UHFFFAOYSA-N
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Description

Dimethyl 1-hydroxybutylphosphonate (CAS 17477-67-7) is a high-purity organophosphorus compound with the molecular formula C8H19O4P and a molecular weight of 210.21 g/mol . This molecule features a phosphonate group (P(=O)(OR)2) and a hydroxyl group (-OH) on the same butyl carbon chain, making it a bifunctional intermediate valuable in synthetic organic chemistry . Its structure, confirmed by Canonical SMILES CCC(C)(O)P(=O)(OC)OC, provides two key reactive sites: the phosphoryl group can participate in Horner-Wadsworth-Emmons reactions for olefination, while the hydroxyl group can be further functionalized or oxidized . This compound serves as a key precursor in pharmaceutical research for developing bioactive molecules, particularly as a synthetic intermediate for compounds with potential antiviral and bone-targeting properties similar to other phosphonates . In material science, it can be utilized as a building block for flame retardants and as a ligand for metal-organic frameworks, leveraging the strong coordinating ability of the phosphonate group . The compound has a documented boiling point of 285.3°C at 760 mmHg and a density of 1.076 g/cm³ . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

23054-81-1

Molecular Formula

C6H15O4P

Molecular Weight

182.15 g/mol

IUPAC Name

1-dimethoxyphosphorylbutan-1-ol

InChI

InChI=1S/C6H15O4P/c1-4-5-6(7)11(8,9-2)10-3/h6-7H,4-5H2,1-3H3

InChI Key

PHJZUYURNWKKMA-UHFFFAOYSA-N

Canonical SMILES

CCCC(O)P(=O)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Key Observations:
  • Substituent Effects: The hydroxybutyl group in the target compound contrasts with carboxymethyl (), amino (), or aromatic groups (). Hydroxy groups increase polarity, while aromatic substituents enhance lipophilicity.
  • Synthesis Methods : Enzymatic methods (e.g., lipase-catalyzed resolution) offer stereoselectivity but may require longer reaction times compared to one-pot syntheses.

Reactivity and Application Differences

  • Dimethyl 1-Hydroxybutylphosphonate : The hydroxy group enables hydrogen bonding, making it suitable as a pharmaceutical intermediate or ligand in catalysis. Its dimethyl esters resist hydrolysis better than diethyl analogs.
  • Diethyl 1-Butyryloxy-1-carboxymethylphosphonate : The carboxymethyl and butyryloxy groups enhance reactivity in esterification and cross-coupling reactions, useful in polymer chemistry.
  • Diethyl 1-Amino Phenylmethylphosphonate: The amino group facilitates chelation of metal ions, relevant in agrochemical formulations or as a catalyst precursor.
  • Diethyl 1-Phenylethylphosphonate : Aromatic substituents improve thermal stability, favoring use in flame retardants or lubricant additives.

Research Findings on Stability and Selectivity

  • Enzymatic synthesis (lipase-catalyzed) of diethyl 1-butyryloxy-1-carboxymethylphosphonate achieves >90% enantiomeric excess (e.e.), highlighting advantages for chiral phosphonate production.
  • One-pot syntheses (e.g., ) prioritize efficiency over selectivity, yielding racemic mixtures unless chiral catalysts are employed.
  • Commercial diethyl phosphonates () are typically produced via Arbuzov or Michaelis-Becker reactions, favoring scalability but requiring stringent purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 1-hydroxybutylphosphonate, and how can reaction conditions be tailored for high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phosphites with carbonyl compounds under acidic or basic conditions can yield α-hydroxyphosphonates . Optimization requires adjusting stoichiometry, solvent polarity (e.g., ethanol or dimethylformamide), and temperature. Monitoring reaction progress via <sup>31</sup>P NMR can identify intermediates and guide purification steps .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>31</sup>P NMR confirm structural integrity. For instance, a <sup>31</sup>P signal near δ 25–30 ppm indicates phosphonate functionality, while coupling constants (e.g., J = 7.2–156.2 Hz) reveal stereochemical details .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • Infrared (IR) Spectroscopy : Peaks at 1250–1150 cm<sup>-1</sup> (P=O stretch) and 1050–950 cm<sup>-1</sup> (P-O-C) confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Employ fume hoods to avoid inhalation of dust or vapors. Respiratory protection (e.g., N95 masks) is recommended during powder handling .
  • Spill Management : Collect spills using non-sparking tools, avoid water rinsing, and dispose in sealed containers labeled for phosphonate waste .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and structurally analogous phosphonates (e.g., diethyl derivatives) under varying oxidative conditions?

  • Methodological Answer : Comparative mechanistic studies using isotopic labeling (<sup>18</sup>O) and computational modeling (DFT) can elucidate pathways. For example, oxidation of dimethyl phosphonates may generate intermediates like CH3SO3 radicals, which contribute to aerosol formation in atmospheric studies . Kinetic experiments under controlled NOx levels can reveal competing pathways (e.g., OH addition vs. abstraction) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) using orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities .
  • Batch Analysis : Compare purity levels (via HPLC) across studies, as impurities ≥5% can skew bioactivity results .
  • Meta-Analysis : Aggregate datasets from peer-reviewed studies to identify trends obscured by small sample sizes .

Q. How can the stereochemical outcomes of lipase-catalyzed kinetic resolution of this compound be controlled?

  • Methodological Answer :

  • Enzyme Selection : Use enantioselective lipases (e.g., Candida antarctica Lipase B) to hydrolyze specific enantiomers. Activity assays in organic/aqueous biphasic systems (e.g., hexane:buffer) enhance selectivity .
  • Solvent Engineering : Polar aprotic solvents (e.g., acetonitrile) improve enzyme rigidity, favoring higher enantiomeric excess (ee) .
  • Monitoring : Track ee via chiral HPLC with UV/ECD detectors .

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